6-(1H-benzoimidazol-2-yl)pyridazin-3-ol
Overview
Description
6-(1H-benzoimidazol-2-yl)pyridazin-3-ol is a heterocyclic compound that has gained significant attention in recent years due to its promising biological properties and potential implications in various fields of research and industry. This compound consists of a benzimidazole moiety fused with a pyridazinone ring, making it a unique structure with diverse chemical and biological activities.
Preparation Methods
The synthesis of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol typically involves the condensation of 2-aminobenzimidazole with appropriate pyridazinone derivatives under specific reaction conditions. One common method includes heating the reactants in ethanol under reflux for a specified period, resulting in the formation of the desired product with a good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
6-(1H-benzoimidazol-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole or pyridazinone rings are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Alkylation and Acylation: Alkylation and acylation reactions can be performed using alkyl halides or acyl chlorides, respectively, to introduce alkyl or acyl groups onto the compound.
Scientific Research Applications
6-(1H-benzoimidazol-2-yl)pyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for the development of new antibiotics and antiparasitic drugs.
Medicine: Due to its biological activities, it is being investigated for its potential use in treating various diseases, including bacterial infections and parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth . By inhibiting these enzymes, the compound disrupts essential biological processes in bacteria, leading to their death.
Comparison with Similar Compounds
6-(1H-benzoimidazol-2-yl)pyridazin-3-ol can be compared with other similar compounds, such as:
1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a benzimidazole moiety and exhibits similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazinone ring and have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its combined benzimidazole and pyridazinone structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-10-6-5-9(14-15-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAZGOOHQVSQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416744 | |
Record name | STK563776 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300391-03-1 | |
Record name | STK563776 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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